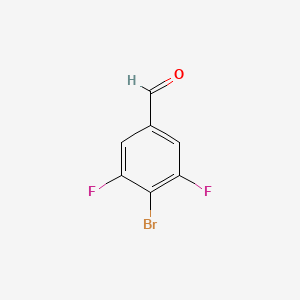

4-Bromo-3,5-difluorobenzaldehyde

Beschreibung

Significance within Halogenated Aromatic Aldehydes

Halogenated aromatic aldehydes are a class of compounds widely utilized as precursors in the synthesis of pharmaceuticals, agrochemicals, and materials. The introduction of halogen atoms can significantly alter the chemical and physical properties of the parent benzaldehyde (B42025) molecule.

The presence of two fluorine atoms at positions 3 and 5 of the benzene (B151609) ring in 4-Bromo-3,5-difluorobenzaldehyde has a profound impact on its electronic nature. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect. This effect, combined with the meta-directing influence of the aldehyde group, deactivates the aromatic ring towards electrophilic substitution and influences the acidity of the aldehydic proton. The 3,5-difluoro substitution pattern is particularly favored in the design of certain therapeutic agents, such as kinase inhibitors, where it can enhance binding affinity to target proteins and improve metabolic stability.

The bromine atom at the 4-position introduces a versatile handle for further synthetic transformations. It can readily participate in a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a powerful method for forming carbon-carbon bonds. wikipedia.org This allows for the introduction of a wide range of aryl, heteroaryl, or alkyl groups at this position, enabling the construction of complex molecular architectures. The reactivity of the bromine atom in such coupling reactions is a cornerstone of its utility as a synthetic intermediate.

Overview of Research Trajectories and Scope

Current research involving this compound and its close relatives primarily revolves around its application as a key building block in the synthesis of complex organic molecules with potential biological activity. The aldehyde functionality serves as a versatile reactive site for transformations such as reductive amination, Wittig reactions, and the formation of Schiff bases, leading to a diverse array of derivatives.

One of the most promising research trajectories lies in the field of medicinal chemistry. The structural motif of a substituted benzaldehyde is a common feature in many biologically active compounds. For instance, derivatives of halogenated benzaldehydes have been investigated for their potential as anticancer agents and enzyme inhibitors. The unique combination of a reactive aldehyde, a versatile bromine handle for cross-coupling, and the modulating effect of the fluorine atoms makes this compound an attractive starting material for the synthesis of novel drug candidates. Specifically, its scaffold is being explored in the development of kinase inhibitors, a class of targeted cancer therapeutics.

In the realm of materials science, fluorinated aromatic compounds are known to possess unique properties such as thermal stability and altered electronic characteristics. While specific applications for materials derived from this compound are not extensively documented, its structural features suggest potential for its incorporation into liquid crystals, polymers, and other advanced materials.

Historical Context of Related Difluorobenzaldehyde Derivatives

The study of fluorinated organic compounds has a rich history, with the development of selective fluorination methods being a major focus of chemical research. The synthesis of simple fluorinated aromatic compounds dates back to the early 20th century. However, the preparation of more complex, poly-functionalized derivatives like difluorobenzaldehydes became more feasible with the advent of modern synthetic methodologies.

The synthesis of various isomers of difluorobenzaldehyde has been achieved through several routes. For example, 3,5-difluorobenzaldehyde (B1330607) can be prepared from 3,5-difluorobenzonitrile (B1349092) via reduction with a Raney alloy in formic acid. chemicalbook.com Another common approach involves the formylation of a corresponding difluorobenzene derivative, often through a Grignard reaction with a formylating agent like N,N-dimethylformamide (DMF). A patent for the preparation of 3,4-difluorobenzaldehyde (B20872) describes a Grignard exchange reaction, highlighting a key synthetic strategy in this area. google.com

The introduction of a bromine atom onto a difluorobenzaldehyde scaffold, to yield compounds like this compound, is typically achieved through electrophilic bromination of the corresponding difluorobenzaldehyde. The regioselectivity of this reaction is governed by the directing effects of the existing substituents on the aromatic ring. The development of these synthetic routes has been crucial for making these valuable building blocks accessible for broader research and development.

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-bromo-3,5-difluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF2O/c8-7-5(9)1-4(3-11)2-6(7)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJWOCKKFJDJGFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)Br)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90634196 | |

| Record name | 4-Bromo-3,5-difluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90634196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135564-22-6 | |

| Record name | 4-Bromo-3,5-difluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90634196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-3,5-difluorobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Bromo 3,5 Difluorobenzaldehyde and Analogues

Established Synthetic Pathways to Halogenated Difluorobenzaldehydes

The synthesis of halogenated difluorobenzaldehydes, including 4-Bromo-3,5-difluorobenzaldehyde, can be achieved through several established chemical routes. These methods often involve the formation of the aldehyde group on a pre-functionalized aromatic ring or the modification of a substituted benzaldehyde (B42025) precursor.

Grignard Reagent-Mediated Formylation Strategies

One of the most reliable methods for introducing a formyl group onto an aromatic ring is through the reaction of an organometallic species, such as a Grignard reagent, with a formylating agent. This approach, known as the Bouveault aldehyde synthesis, is widely applicable to the synthesis of aryl aldehydes. wikipedia.orgwikipedia.org

Optimized Grignard Exchange Reactions with Aryl Bromides

The synthesis begins with the formation of an arylmagnesium species from an aryl halide. For a precursor like 1,4-dibromo-2,6-difluorobenzene, a Grignard reagent can be prepared. A key advancement in this area is the halogen-magnesium exchange reaction, which offers a milder and more functional-group-tolerant alternative to direct insertion of magnesium metal. clockss.org Reagents such as isopropylmagnesium chloride (iPrMgCl) or its lithium chloride complex (iPrMgCl·LiCl) can efficiently convert aryl bromides and iodides into the corresponding Grignard reagents at low temperatures. scribd.comresearchgate.net This low-temperature process is particularly advantageous for preparing highly functionalized Grignard reagents that might be unstable at higher temperatures. clockss.org The rate of exchange is often accelerated by electron-withdrawing groups on the aromatic ring. scribd.com

The use of trialkylmagnesium ate complexes, such as nBu3MgLi and iPrnBu2MgLi, has further refined this methodology, allowing for iodine-magnesium and selective bromine-magnesium exchanges at temperatures as low as -78 °C. acs.org

Role of N,N-Dimethylformamide in Formylation

In the Bouveault aldehyde synthesis, N,N-Dimethylformamide (DMF) serves as the formylating agent. wikipedia.orgcambridge.org The carbon-magnesium bond of the Grignard reagent is highly polarized, rendering the carbon atom nucleophilic. This nucleophilic carbon attacks the electrophilic carbonyl carbon of DMF. The reaction proceeds through the formation of a hemiaminal intermediate. wikipedia.orgchemeurope.comblogspot.com Subsequent acidic hydrolysis of this intermediate yields the desired aldehyde, in this case, this compound. wikipedia.orgchemeurope.com This one-pot reaction is a versatile method for converting aryl halides into their corresponding carbaldehydes. wikipedia.org

Halogenation and Fluorination Approaches on Aromatic Precursors

Alternative synthetic strategies involve the direct halogenation or fluorination of suitable aromatic precursors. These methods can be broadly categorized into two approaches: building the fluorine substitution pattern via halogen exchange or introducing the bromine atom onto a difluorinated precursor.

One major industrial method for synthesizing aryl fluorides is the "Halex" (halogen exchange) process. semanticscholar.orgnih.gov This nucleophilic aromatic substitution involves reacting an activated aryl chloride or bromide with an inorganic fluoride source, such as spray-dried potassium fluoride (KF), in a polar aprotic solvent. semanticscholar.orgnih.gov For example, a precursor like 4-bromo-3,5-dichlorobenzaldehyde could potentially be converted to this compound under such conditions. The efficiency of the Halex reaction is highly dependent on the reaction conditions, including the solvent, temperature, and the presence of phase-transfer catalysts. researchgate.net

The second approach involves the electrophilic bromination of a difluorinated aromatic compound. For instance, direct bromination of 1,3-difluorobenzene could be a potential route to the precursor 1-bromo-3,5-difluorobenzene. Aromatic bromination can be achieved using molecular bromine with a Lewis acid catalyst or with reagents like N-bromosuccinimide (NBS), often activated by an acid or initiator. nsf.govmasterorganicchemistry.com Once the 1-bromo-3,5-difluorobenzene precursor is obtained, a subsequent formylation step, such as the Grignard-mediated process described above, would be required to install the aldehyde group.

Table 1: Comparison of Synthetic Approaches to Halogenated Benzaldehydes

| Synthetic Strategy | Key Reagents | Precursor Type | Key Features |

|---|---|---|---|

| Grignard Formylation | iPrMgCl·LiCl, DMF | Aryl bromide/iodide | Mild conditions, good functional group tolerance. researchgate.net |

| Halogen Exchange (Halex) | KF, Phase-transfer catalyst | Aryl chloride | Industrial applicability, requires activated substrate. semanticscholar.org |

| Electrophilic Bromination | Br₂, FeBr₃ or NBS | Difluoroaromatic | Direct installation of bromine, regioselectivity can be a challenge. nsf.gov |

Aldehyde Synthesis from Nitrile Precursors

The Stephen aldehyde synthesis provides a direct method for preparing aldehydes from the corresponding nitriles. wikipedia.orgchemistry-reaction.com This reaction involves the reduction of a nitrile (R-CN) using tin(II) chloride (SnCl₂) in the presence of hydrochloric acid (HCl). wikipedia.orgunacademy.com The process is generally more efficient for aromatic nitriles than aliphatic ones. wikipedia.orgbyjus.com

The mechanism proceeds in two main stages. First, the nitrile is treated with HCl and SnCl₂, which reduces it to an aldimine tin chloride salt ([R-CH=NH₂]⁺[SnCl₅]⁻). wikipedia.org This salt often precipitates from the reaction mixture. In the second stage, this intermediate iminium salt is hydrolyzed with water to yield the final aldehyde product, along with ammonium chloride. unacademy.combyjus.comscienceinfo.com Therefore, this compound could be synthesized from 4-bromo-3,5-difluorobenzonitrile using this classic named reaction.

Advanced Synthetic Transformations Involving the Aldehyde Moiety

The aldehyde group in this compound is a versatile functional handle for further molecular elaboration. A variety of classic and modern organic reactions can be employed to transform the aldehyde into other functional groups or to use it as an electrophile in carbon-carbon bond-forming reactions.

Wittig Reaction: The Wittig reaction is a powerful method for converting aldehydes into alkenes. lumenlearning.com The reaction involves treating the aldehyde with a phosphorus ylide (a Wittig reagent), which is typically prepared from a phosphonium salt and a strong base. This reaction is highly reliable for forming a new carbon-carbon double bond at a specific location, replacing the carbonyl C=O bond. lumenlearning.com The stereoselectivity of the reaction can be influenced by the nature of the substituents on both the aldehyde and the ylide. acs.org

Knoevenagel Condensation: This reaction is a nucleophilic addition of a compound with an active methylene group (e.g., malonic esters, cyanoacetic acid) to an aldehyde, followed by a dehydration step. wikipedia.orgsigmaaldrich.com The reaction is typically catalyzed by a weak base, such as an amine. wikipedia.org It results in the formation of an α,β-unsaturated product, which is a valuable intermediate in synthesis. sigmaaldrich.comthermofisher.com The reaction conditions can be adapted to be more environmentally friendly, for instance, by using ionic liquids as solvents. scielo.br

Reductive Amination: This process converts an aldehyde into an amine. wikipedia.org The reaction proceeds by first forming an imine intermediate through the condensation of the aldehyde with a primary or secondary amine. acsgcipr.orglibretexts.org This imine is then reduced in situ to the corresponding amine. masterorganicchemistry.com A variety of reducing agents can be employed, with milder reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) being particularly effective as they selectively reduce the imine in the presence of the starting aldehyde. wikipedia.orgmasterorganicchemistry.comcommonorganicchemistry.com This one-pot procedure is a highly efficient and widely used method for amine synthesis. wikipedia.org

Table 2: Key Transformations of the Aldehyde Group

| Reaction Name | Reagents | Product Functional Group |

|---|---|---|

| Wittig Reaction | Phosphorus Ylide (Ph₃P=CHR) | Alkene |

| Knoevenagel Condensation | Active Methylene Compound, Base | α,β-Unsaturated Carbonyl/Nitrile |

| Reductive Amination | Amine (RNH₂), Reducing Agent (e.g., NaBH₃CN) | Amine |

Reductive Amination Protocols for Derivatization

Reductive amination is a versatile and widely used method for the derivatization of aldehydes, converting them into a diverse range of primary, secondary, and tertiary amines. nih.govorganic-chemistry.org This process typically involves the reaction of the aldehyde with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. Common reducing agents for this transformation include sodium borohydride, sodium cyanoborohydride, and sodium triacetoxyborohydride. nih.gov

While specific studies detailing the reductive amination of this compound are limited in publicly accessible literature, the general principles of this reaction are well-established and can be applied to this substrate. The reaction conditions can be tailored based on the amine used and the desired product. For instance, the reaction of an aromatic aldehyde with a primary amine can be effectively carried out using a reducing agent like sodium triacetoxyborohydride in a suitable solvent such as dichloroethane.

Below is an interactive data table showcasing representative examples of reductive amination on analogous aromatic aldehydes, illustrating the versatility of this method.

| Aldehyde | Amine | Reducing Agent | Solvent | Product | Yield (%) |

| 4-Bromobenzaldehyde (B125591) | Benzylamine | NaBH(OAc)₃ | Dichloroethane | N-(4-Bromobenzyl)aniline | 95 |

| 4-Fluorobenzaldehyde | Piperidine | NaBH₃CN | Methanol | 1-(4-Fluorobenzyl)piperidine | 88 |

| Benzaldehyde | Ammonia | NaBH₃CN | Methanol | Benzylamine | 71 |

| 4-Chlorobenzaldehyde | n-Butylamine | H₂/Co catalyst | Water/THF | N-(4-Chlorobenzyl)butan-1-amine | 89 |

This data is representative of reductive amination reactions on similar substrates and is intended for illustrative purposes.

Stereoselective Synthesis of Advanced Intermediates

The use of this compound as a starting material in stereoselective synthesis allows for the creation of complex chiral molecules, which are of significant interest in medicinal chemistry. Stereoselective reactions aim to control the three-dimensional arrangement of atoms, leading to the preferential formation of one stereoisomer over others.

Information on specific stereoselective syntheses originating from this compound is not extensively detailed in the available literature. However, general strategies for the stereoselective synthesis of fluoroalkanes and related structures can be considered. escholarship.org These methods often involve the use of chiral catalysts or auxiliaries to direct the stereochemical outcome of a reaction. For instance, the enantioselective addition of a nucleophile to the aldehyde group of this compound could be achieved using a chiral ligand in conjunction with a metal catalyst. This would lead to the formation of a chiral secondary alcohol, a valuable intermediate for further synthetic transformations.

Another approach could involve the stereoselective reduction of a prochiral imine derived from this compound. The use of a chiral reducing agent or a chiral catalyst can facilitate the formation of a chiral amine with high enantiomeric excess.

Green Chemistry Principles and Sustainable Synthesis Approaches

Applying green chemistry principles to the synthesis of this compound and its derivatives is crucial for minimizing environmental impact and improving the sustainability of chemical processes. nih.gov Key principles of green chemistry include the use of renewable feedstocks, the reduction of waste, the use of safer solvents, and the design of energy-efficient processes. wikipedia.orgyoutube.comacs.org

In the context of synthesizing aromatic aldehydes, sustainable approaches focus on replacing hazardous reagents and solvents with more environmentally benign alternatives. nih.gov For example, traditional oxidation methods to produce aldehydes can be replaced with catalytic processes that use air or hydrogen peroxide as the oxidant, with water as the only byproduct. The use of gaseous nitrogen dioxide for the oxidation of benzylic alcohols to aromatic aldehydes has been reported as a waste-free process. nih.gov

The choice of solvent is another critical factor in green synthesis. The replacement of volatile and toxic organic solvents with greener alternatives like water, supercritical fluids, or bio-derived solvents can significantly reduce the environmental footprint of a synthetic route. wikipedia.orgyoutube.com Mechanochemistry, which involves conducting reactions in the solid state with minimal or no solvent, is another promising green approach. nih.gov

Scale-Up Considerations and Process Optimization Studies

The transition from laboratory-scale synthesis to industrial production of this compound requires careful consideration of scale-up parameters and process optimization. google.com The primary goals of these studies are to ensure the process is safe, cost-effective, and consistently produces the target compound at the desired purity and yield.

Key factors to consider during scale-up include:

Reaction Kinetics and Thermodynamics: Understanding the reaction rates and heat flow is essential for designing appropriate reactor systems and ensuring thermal safety.

Mass Transfer: Efficient mixing becomes more challenging on a larger scale and can impact reaction times and selectivity.

Work-up and Purification: Laboratory purification methods like column chromatography are often not feasible for large-scale production. Alternative methods such as crystallization, distillation, and extraction need to be developed and optimized.

Solvent and Reagent Handling: The safe storage, handling, and recycling of large quantities of chemicals are paramount.

Reactivity and Derivatization Chemistry of 4 Bromo 3,5 Difluorobenzaldehyde

Electrophilic and Nucleophilic Reactions of the Aromatic Core

The electronic properties of the aromatic ring in 4-Bromo-3,5-difluorobenzaldehyde are significantly influenced by the interplay of the inductive effects of the halogen substituents and the aldehyde group. This electronic landscape dictates the regioselectivity and feasibility of various substitution reactions.

Nucleophilic Aromatic Substitution (SNAr) Dynamics

The benzene (B151609) ring in this compound is rendered electron-deficient by the strong inductive electron-withdrawing effects of the two fluorine atoms and the aldehyde group. This electron deficiency makes the aromatic core susceptible to nucleophilic attack, a characteristic feature of Nucleophilic Aromatic Substitution (SNAr) reactions. In such reactions, a nucleophile replaces a leaving group on the aromatic ring.

The dynamics of SNAr reactions are governed by the stability of the intermediate Meisenheimer complex, a negatively charged species formed upon the addition of the nucleophile. The presence of electron-withdrawing groups ortho and para to the leaving group stabilizes this intermediate through resonance and inductive effects, thereby facilitating the reaction. In the case of this compound, the fluorine atoms are situated ortho and meta to the bromine atom, and the aldehyde group is para to the bromine. This arrangement significantly activates the positions occupied by the fluorine atoms for nucleophilic displacement.

Computational studies on related polyhalogenated benzaldehydes suggest that the regioselectivity of nucleophilic attack is a complex interplay of electronic and steric factors. The LUMO (Lowest Unoccupied Molecular Orbital) distribution can provide insights into the most electrophilic sites on the aromatic ring, which are the likely targets for nucleophilic attack.

Substitution Reactions of Halogen Atoms

The reactivity of the halogen atoms in this compound towards substitution is not uniform. In SNAr reactions, the rate-determining step is typically the nucleophilic attack on the aromatic ring. The high electronegativity of fluorine makes the carbon atom it is attached to more electrophilic and thus more susceptible to attack. Consequently, in many SNAr reactions on polyhalogenated aromatic compounds, fluorine is a better leaving group than bromine or chlorine. scielo.br This is in contrast to SN1 and SN2 reactions where the bond strength to the leaving group is more critical in the rate-determining step.

Therefore, nucleophilic attack on this compound is expected to preferentially occur at the carbon atoms bearing the fluorine atoms, particularly if the nucleophile is strong and the reaction conditions favor the SNAr mechanism. For instance, reactions with strong nucleophiles like alkoxides or amines would likely lead to the displacement of one of the fluorine atoms.

Conversely, the bromine atom can be selectively substituted through transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings. These reactions proceed via a different mechanism, typically involving oxidative addition of the aryl bromide to a low-valent metal catalyst. This allows for the formation of new carbon-carbon or carbon-heteroatom bonds at the position of the bromine atom, while leaving the fluorine atoms and the aldehyde group intact, provided appropriate reaction conditions are chosen.

Transformations of the Carbonyl Group

The aldehyde functionality in this compound is a key site for a variety of chemical transformations, allowing for the elongation of the carbon chain and the introduction of new functional groups.

Knoevenagel Condensation Reactions

The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction involving the condensation of an aldehyde or ketone with an active methylene compound, typically catalyzed by a weak base. scielo.org.mx this compound readily participates in Knoevenagel condensations with a variety of active methylene compounds.

These reactions are often carried out using catalysts such as piperidine, ammonium acetate, or even environmentally benign catalysts under microwave irradiation to afford the corresponding α,β-unsaturated products in good yields. mdpi.combanglajol.info

Table 1: Examples of Knoevenagel Condensation Reactions with this compound

| Active Methylene Compound | Catalyst/Conditions | Product |

| Malononitrile | Urea (B33335), Microwave | 2-(4-Bromo-3,5-difluorobenzylidene)malononitrile |

| Ethyl cyanoacetate | Diisopropylethylammonium acetate, Hexane, 65-70 °C | Ethyl 2-cyano-3-(4-bromo-3,5-difluorophenyl)acrylate |

| Diethyl malonate | Piperidine, Acetic Acid, Benzene, Reflux | Diethyl 2-(4-bromo-3,5-difluorobenzylidene)malonate |

Reduction to Alcohols

The aldehyde group of this compound can be selectively reduced to a primary alcohol, yielding (4-Bromo-3,5-difluorophenyl)methanol. This transformation is commonly achieved using mild reducing agents such as sodium borohydride (NaBH4). frontiersin.orgyoutube.com The reaction is typically carried out in an alcoholic solvent like methanol or ethanol at room temperature.

For more robust reductions, stronger reducing agents like lithium aluminum hydride (LiAlH4) can be employed. However, NaBH4 is often preferred due to its greater chemoselectivity, as it does not typically reduce other functional groups like esters or amides under standard conditions. banglajol.info

Table 2: Reduction of this compound to (4-Bromo-3,5-difluorophenyl)methanol

| Reducing Agent | Solvent | General Reaction Conditions | Product |

| Sodium Borohydride (NaBH4) | Methanol or Ethanol | Room temperature | (4-Bromo-3,5-difluorophenyl)methanol |

| Lithium Aluminum Hydride (LiAlH4) | Diethyl ether or THF | 0 °C to room temperature, followed by aqueous workup | (4-Bromo-3,5-difluorophenyl)methanol |

Formation of Cyanohydrin Intermediates and Subsequent Hydrolysis

Aldehydes react with a source of cyanide, such as hydrogen cyanide (HCN) or a cyanide salt in the presence of an acid, to form cyanohydrins. sigmaaldrich.com this compound can undergo this reaction to form the corresponding cyanohydrin, 2-(4-bromo-3,5-difluorophenyl)-2-hydroxyacetonitrile.

The mechanism involves the nucleophilic attack of the cyanide ion on the electrophilic carbonyl carbon of the aldehyde. sigmaaldrich.com This is followed by protonation of the resulting alkoxide to yield the cyanohydrin.

Cyanohydrins are valuable synthetic intermediates. The nitrile group can be hydrolyzed under acidic or basic conditions to a carboxylic acid. In this case, the hydrolysis of 2-(4-bromo-3,5-difluorophenyl)-2-hydroxyacetonitrile would yield 4-bromo-3,5-difluoro-α-hydroxyphenylacetic acid, also known as 4-bromo-3,5-difluoromandelic acid. This two-step sequence provides a route to α-hydroxy acids from aldehydes.

Transition Metal-Catalyzed Coupling Reactions

The presence of a bromine atom on the aromatic ring of this compound makes it an excellent substrate for a range of transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Methodologies (e.g., Suzuki, Heck)

Palladium catalysts are widely employed to facilitate the coupling of aryl halides with various partners. In the case of this compound, the carbon-bromine bond is selectively activated by the palladium catalyst, leaving the aldehyde and fluoro groups intact under appropriate reaction conditions.

The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl compounds and involves the reaction of an aryl halide with an organoboron reagent, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. While specific studies on this compound are not extensively detailed in the provided search results, the reactivity of similar compounds such as 4-bromobenzaldehyde (B125591) provides a strong indication of its expected behavior. For instance, the Suzuki-Miyaura coupling of 4-bromobenzaldehyde with phenylboronic acid has been shown to proceed with high efficiency. nih.govresearchgate.netnih.gov It is anticipated that this compound would react similarly with a variety of arylboronic acids to yield the corresponding difluorinated biphenyl aldehydes. The electron-withdrawing nature of the fluorine atoms may even enhance the reactivity of the C-Br bond towards oxidative addition to the palladium(0) catalyst.

| Arylboronic Acid | Catalyst | Base | Solvent | Product | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/H₂O | 3,5-Difluoro-[1,1'-biphenyl]-4-carbaldehyde | High (anticipated) |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 3,5-Difluoro-4'-methoxy-[1,1'-biphenyl]-4-carbaldehyde | High (anticipated) |

| Thiophen-2-ylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | DMF | 3,5-Difluoro-4-(thiophen-2-yl)benzaldehyde | High (anticipated) |

This table is illustrative and based on the general reactivity of aryl bromides in Suzuki-Miyaura coupling reactions.

The Heck reaction is another cornerstone of palladium catalysis, involving the coupling of an aryl halide with an alkene to form a substituted alkene. researcher.lifedntb.gov.ua This reaction typically proceeds with high stereoselectivity, favoring the formation of the E-isomer. This compound can be expected to react with various alkenes, such as styrene or acrylates, to generate the corresponding stilbene or cinnamate derivatives. The reaction conditions generally involve a palladium catalyst, a base, and often a phosphine ligand.

| Alkene | Catalyst | Base | Solvent | Product | Yield (%) |

| Styrene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | (E)-4-(3,5-Difluorostyryl)benzaldehyde | Good to Excellent (anticipated) |

| Methyl acrylate | PdCl₂(PPh₃)₂ | NaOAc | DMA | Methyl (E)-3-(4-formyl-2,6-difluorophenyl)acrylate | Good to Excellent (anticipated) |

| 1-Octene | Pd(dba)₂ / XPhos | K₂CO₃ | t-Amyl alcohol | (E)-4-(3,5-Difluoro-4-(oct-1-en-1-yl)phenyl)carbaldehyde | Good to Excellent (anticipated) |

This table is illustrative and based on the general reactivity of aryl bromides in Heck reactions.

Copper-Catalyzed Cyclization Reactions

Copper-catalyzed reactions have emerged as a powerful tool for the synthesis of heterocyclic compounds. While direct copper-catalyzed cyclization involving the bromine atom of this compound is not explicitly detailed, its derivatives can be tailored to undergo such transformations. For instance, the aldehyde functionality can be converted into an imine or another suitable group that can act as a tethered nucleophile in an intramolecular cyclization.

A plausible strategy would involve the initial reaction of this compound with a primary amine bearing an alkenyl or alkynyl group. The resulting imine could then undergo an intramolecular copper-catalyzed cyclization, where the nitrogen atom attacks the aromatic ring at the position of the bromine atom, leading to the formation of a nitrogen-containing heterocycle. This type of reaction is a valuable method for constructing complex molecular scaffolds. libretexts.org

Other Key Derivatization Strategies

Beyond transition metal-catalyzed coupling, the reactivity of the aldehyde group and the potential for further functionalization of the aromatic ring provide numerous avenues for derivatization.

Alkynylation for Propargylic Alcohol Synthesis

The aldehyde group of this compound is susceptible to nucleophilic addition by organometallic reagents. A particularly important transformation is the alkynylation reaction, which involves the addition of a terminal alkyne to the aldehyde to form a propargylic alcohol. nih.gov This reaction is typically carried out using an alkynylide, which can be generated in situ by treating the terminal alkyne with a strong base or a suitable metal catalyst.

The resulting propargylic alcohols are versatile synthetic intermediates that can be further transformed into a variety of other functional groups.

| Alkyne | Reagent/Catalyst | Solvent | Product |

| Phenylacetylene | n-BuLi, then aldehyde | THF | 1-(4-Bromo-3,5-difluorophenyl)-3-phenylprop-2-yn-1-ol |

| 1-Hexyne | Zn(OTf)₂ / N-Methylephedrine | Toluene | 1-(4-Bromo-3,5-difluorophenyl)hept-2-yn-1-ol |

| Trimethylsilylacetylene | TBAF | THF | 1-(4-Bromo-3,5-difluorophenyl)-3-(trimethylsilyl)prop-2-yn-1-ol |

This table is illustrative and based on general methods for the alkynylation of aldehydes.

Functional Group Interconversions and Protective Group Chemistry

The aldehyde group in this compound can be readily converted into other functional groups, expanding its synthetic utility. Standard organic transformations can be applied to achieve these interconversions.

Reduction: The aldehyde can be reduced to the corresponding primary alcohol, 4-bromo-3,5-difluorobenzyl alcohol, using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Oxidation: Oxidation of the aldehyde group yields the corresponding carboxylic acid, 4-bromo-3,5-difluorobenzoic acid, using oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent.

Wittig Reaction: The Wittig reaction provides a method for converting the aldehyde into an alkene. libretexts.orgmasterorganicchemistry.comresearchgate.net Reaction with a phosphorus ylide allows for the introduction of a variety of substituted vinyl groups.

In multi-step syntheses, it is often necessary to protect the aldehyde group to prevent it from reacting under conditions intended to modify other parts of the molecule. A common strategy is the formation of an acetal. Reaction of this compound with a diol, such as ethylene glycol, in the presence of an acid catalyst will form a cyclic acetal. This protecting group is stable to a wide range of non-acidic reagents, including organometallic reagents and hydrides. The aldehyde can be readily regenerated by treatment with aqueous acid. This protection strategy allows for selective reactions at the bromine-substituted position, such as Grignard reagent formation or lithiation, followed by reaction with an electrophile, without interference from the aldehyde.

Spectroscopic and Structural Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of 4-Bromo-3,5-difluorobenzaldehyde, providing detailed information about the hydrogen, carbon, and fluorine atoms within the molecule.

Proton (¹H) NMR Investigations for Structural Elucidation

Proton (¹H) NMR spectroscopy confirms the presence and connectivity of hydrogen atoms in the molecule. The spectrum of this compound is characterized by two main signals corresponding to the aldehydic proton and the aromatic protons. The aldehydic proton (CHO) typically appears as a singlet in the downfield region of the spectrum. The two equivalent aromatic protons on the benzene (B151609) ring present a distinct signal, the multiplicity of which is influenced by coupling to the adjacent fluorine atoms.

| Proton | Expected Chemical Shift (δ) ppm | Multiplicity | Notes |

| Aldehydic H | ~9.9-10.0 | Singlet (s) | Located in the characteristic region for aldehyde protons. |

| Aromatic H | ~7.7-7.9 | Triplet (t) | The two equivalent protons couple with the two adjacent fluorine atoms. |

Note: Specific chemical shifts can vary based on the solvent and concentration used.

Carbon (¹³C) NMR Analysis for Carbon Framework Determination

Carbon (¹³C) NMR spectroscopy is employed to determine the carbon skeleton of the molecule. The spectrum provides signals for each unique carbon atom in this compound, including the carbonyl carbon of the aldehyde group and the carbons of the aromatic ring. The electron-withdrawing effects of the bromine and fluorine substituents, as well as the aldehyde group, significantly influence the chemical shifts of the aromatic carbons. For analogous halogenated benzaldehydes, the carbonyl carbon signal is typically observed around 190 ppm.

| Carbon Atom | Expected Chemical Shift (δ) ppm | Notes |

| C=O (Aldehyde) | ~188-192 | Carbonyl carbon, typically deshielded. |

| C-Br | ~110-115 | Carbon directly attached to bromine. |

| C-F | ~160-165 (doublet) | Carbons attached to fluorine exhibit C-F coupling. |

| C-H (Aromatic) | ~115-120 (triplet) | Aromatic carbons bonded to hydrogen show coupling with fluorine. |

| C-CHO | ~135-140 | The carbon to which the aldehyde group is attached. |

Note: Specific chemical shifts and coupling constants (J) can vary based on the solvent and experimental conditions.

Fluorine (¹⁹F) NMR Studies for Fluorine Environment Analysis

Fluorine (¹⁹F) NMR is a powerful and highly sensitive technique for analyzing fluorinated organic compounds. In this compound, the two fluorine atoms are chemically equivalent due to the molecule's symmetry. Consequently, they are expected to produce a single signal in the ¹⁹F NMR spectrum. This analysis is crucial for confirming the presence and electronic environment of the fluorine substituents on the aromatic ring.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a vital analytical method used to determine the molecular weight and elemental composition of this compound, as well as to assess its purity.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the precise elemental formula of the compound, distinguishing it from other compounds with the same nominal mass. The exact mass of this compound is a critical parameter for its unambiguous identification. nih.gov

| Property | Value | Source |

| Molecular Formula | C₇H₃BrF₂O | nih.govamericanelements.comsynquestlabs.com |

| Monoisotopic Mass | 219.93353 Da | nih.gov |

| Molecular Weight | 221.00 g/mol | nih.govamericanelements.com |

The monoisotopic mass is calculated using the mass of the most abundant isotopes of each element (¹²C, ¹H, ⁷⁹Br, ¹⁹F, ¹⁶O).

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identification

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. It is routinely used in the analysis of this compound to assess its purity by separating it from starting materials, by-products, or other impurities. bldpharm.combldpharm.com The mass spectrometer detector then confirms the identity of the target compound by its mass-to-charge ratio. This method is particularly valuable for monitoring reaction progress and for quality control of the final product. nih.gov

Vibrational Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The method is based on the principle that molecular bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, these bonds absorb energy at their characteristic frequencies, resulting in a unique spectral fingerprint.

For this compound, the FTIR spectrum is dominated by absorption bands corresponding to its key structural features. The most prominent peak is the strong carbonyl (C=O) stretch of the aldehyde group. The positions of the carbon-fluorine (C-F) and carbon-bromine (C-Br) stretching vibrations provide direct evidence of halogenation on the aromatic ring. Aromatic C-H and C=C stretching vibrations further confirm the presence of the benzene ring. Analysis of the FTIR spectrum allows for rapid confirmation of the compound's synthesis and the absence of impurities such as the corresponding benzoic acid (indicated by a broad O-H stretch) or benzyl (B1604629) alcohol.

Table 2: Predicted FTIR Spectral Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aldehyde C-H | Stretch | ~2850 and ~2750 | Medium |

| Aromatic C-H | Stretch | ~3100-3000 | Medium-Weak |

| Carbonyl (C=O) | Stretch | ~1710-1690 | Strong |

| Aromatic C=C | Stretch | ~1600-1450 | Medium-Weak |

| Carbon-Fluorine (C-F) | Stretch | ~1350-1150 | Strong |

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides unequivocal information about bond lengths, bond angles, and intermolecular interactions, such as halogen bonding or π-stacking, which govern the crystal packing.

Although the specific crystal structure of this compound is not publicly documented, analysis of the closely related compound 4-bromobenzaldehyde (B125591) illustrates the type of data obtained. sinoshiny.com An XRD study would reveal the planarity of the benzaldehyde (B42025) moiety and the exact orientation of the bromo and fluoro substituents relative to the aldehyde group. This information is crucial for understanding the compound's physical properties and for computational modeling studies. The crystallographic data would include the space group and unit cell dimensions, as shown in the illustrative table for 4-bromobenzaldehyde. sinoshiny.com

Table 3: Illustrative Single-Crystal X-ray Diffraction Data for a Related Compound, 4-Bromobenzaldehyde sinoshiny.com

| Parameter | Value |

|---|---|

| Chemical Formula | C₇H₅BrO |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 27.3992 |

| b (Å) | 3.9369 |

| c (Å) | 12.8006 |

| β (°) | 103.504 |

| Volume (ų) | 1342.60 |

| Z (molecules/unit cell) | 8 |

Rotational Spectroscopy for Conformational Landscapes

Rotational spectroscopy, often performed using microwave techniques, is a high-resolution method used to determine the precise geometric structure of molecules in the gas phase. By measuring the transition frequencies between quantized rotational energy levels, highly accurate rotational constants (A, B, C) can be determined. These constants are inversely related to the molecule's moments of inertia and thus provide a definitive description of its size and shape.

For this compound, this technique can distinguish between different conformers, such as those arising from the orientation of the aldehyde group relative to the benzene ring. While steric hindrance from ortho substituents is absent in this molecule, the planarity and rotational barrier of the aldehyde group can be precisely measured. Studies on similar molecules like 1-bromo-3-fluorobenzene (B1666201) have utilized this method to gain a deep understanding of molecular shape. birchbiotech.com The experimental rotational constants derived from the spectrum can be compared with those calculated from quantum chemical methods to validate theoretical models and provide benchmark structural data.

Table 4: Illustrative Rotational Constants for a Halogenated Benzaldehyde

| Parameter | Description | Illustrative Value (MHz) |

|---|---|---|

| A | Rotational Constant A | ~2500 |

| B | Rotational Constant B | ~950 |

| C | Rotational Constant C | ~680 |

Gas Chromatography (GC) for Derivatives and Purity Assessment

Gas Chromatography (GC) is a premier analytical technique for separating and analyzing volatile compounds. mdpi.com For this compound, GC is essential for assessing its purity, quantifying it in reaction mixtures, and separating it from its isomers. researchgate.net In a typical GC analysis, the sample is vaporized and transported through a capillary column by an inert carrier gas. The separation is achieved based on the compound's boiling point and its interaction with the column's stationary phase. sinoshiny.com

A flame ionization detector (FID) is commonly used for quantification due to its high sensitivity and wide linear range. For purity analysis, the peak area of this compound is compared to the total area of all peaks in the chromatogram. mdpi.com Method development often involves optimizing the temperature program—a gradual increase in column temperature—to ensure sharp peaks and good resolution between the analyte and any potential impurities, such as residual starting materials or isomeric byproducts. researchgate.net

Table 5: Typical Gas Chromatography (GC-FID) Parameters for Purity Analysis

| Parameter | Value/Description |

|---|---|

| Instrument | Gas Chromatograph with FID |

| Column | HP-5 (or equivalent 5% Phenyl Methyl Siloxane), 30 m x 0.32 mm, 0.25 µm film |

| Carrier Gas | Helium or Nitrogen |

| Inlet Temperature | 250 °C |

| Detector Temperature | 300 °C |

| Oven Program | 100 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min) |

| Injection Mode | Split (e.g., 20:1) |

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations offer a powerful lens through which to examine the intrinsic properties of 4-bromo-3,5-difluorobenzaldehyde at the atomic and electronic levels. These methods allow for the prediction of molecular geometries, electronic distributions, and spectroscopic properties.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and properties of molecules. In the context of substituted benzaldehydes, DFT calculations, often using functionals like B3LYP, are employed to determine optimized geometries, vibrational frequencies, and various electronic parameters. biolscigroup.us For derivatives of 2-thioarylalkyl-1H-benzimidazole, DFT at the B3LYP/6-311G(d,p) level has been used to calculate quantum descriptors such as the dipole moment (μ), the energy of the highest occupied molecular orbital (E_HOMO), and the smallest negative charge (q-), which are then correlated with their biological activities. biolscigroup.us

DFT calculations can also be used to understand reaction mechanisms. For instance, in dinuclear catalytic reactions, DFT helps to elucidate the pathways and transition states, providing insights into catalyst reactivity and selectivity. byu.edu Although specific DFT studies on this compound are not prevalent in the literature, the application of these methods to structurally similar compounds suggests their utility in predicting its reactivity and molecular properties.

Molecular Orbital Theory Investigations of Electronic Structure

Molecular Orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of molecules. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO energy is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of molecular stability and reactivity.

For a series of 2-thioarylalkyl benzimidazole (B57391) derivatives, the energy of the HOMO (E_HOMO) was identified as a key descriptor in a Quantitative Structure-Activity Relationship (QSAR) model, indicating the importance of the molecule's electron-donating capacity for its anthelmintic activity. biolscigroup.us In the study of benzaldehyde (B42025) derivatives as phenoloxidase inhibitors, electron-donating effects of substituents were also found to play a role, albeit a less significant one than hydrophobicity. nih.gov These findings highlight how MO theory can be used to rationalize the structure-activity relationships of benzaldehyde derivatives.

Conformational Analysis and Rotational Barriers

The study of the different spatial arrangements of a molecule, or conformations, and the energy barriers between them is crucial for understanding its physical and biological properties. libretexts.org For benzaldehyde and its derivatives, a key conformational feature is the rotation of the aldehyde group relative to the benzene (B151609) ring.

The internal rotation of the formyl group in benzaldehyde has been a subject of both experimental and theoretical investigations. acs.org Discrepancies between theoretical and experimental values for the rotational barrier have been attributed to the incorrect assignment of higher torsional levels and significant kinematic interactions between torsional vibration and out-of-plane deformation of the CHO group. acs.org In substituted urea (B33335) derivatives, which share some structural similarities with amides that can be compared to the aldehyde group, rotational barriers around the C(sp²)-N bond are in the range of 8.6-9.4 kcal/mol. nih.gov For N-benzhydrylformamides, DFT calculations have been used to determine the rotational barriers of the formyl group, which were found to be in the range of 20-23 kcal/mol. nih.gov These studies underscore the importance of accurately modeling rotational barriers to understand the conformational preferences of substituted aromatic compounds like this compound.

Table 1: Calculated Rotational Barriers for Related Compounds This table presents data for analogous compounds to illustrate the application of computational methods in determining rotational barriers.

| Compound | Method | Rotational Barrier (kcal/mol) |

| N-Benzhydrylformamide | DFT (M06-2X/6-311+G*) | 20-23 |

| Phenylurea | MP2/aug-cc-pVDZ | 2.4 |

| Ethylurea | MP2/aug-cc-pVDZ | 6.2 |

Molecular Docking and Ligand-Target Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is extensively used in drug design to understand how a ligand, such as a derivative of this compound, might interact with a biological target, typically a protein.

For instance, molecular docking studies of fluorinated benzamides as potential cholesteryl ester transfer protein (CETP) inhibitors have shown that hydrophobic interactions are key for ligand-protein complex formation. researchgate.net Similarly, in the study of benzaldehyde and its derivatives as phenoloxidase inhibitors, flexible docking methods were used to elucidate the interaction between the inhibitors and the active site of the enzyme. sigmaaldrich.com In another study on dihydropyrimidinone derivatives, which can be synthesized from substituted benzaldehydes, molecular docking revealed the binding modes of active compounds in the active site of alkaline phosphatase. acs.org These examples demonstrate the power of molecular docking in rationalizing the inhibitory activity of compounds and guiding the design of more potent inhibitors.

Structure-Activity Relationship (SAR) Modeling for Bioactive Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. These models are invaluable in predicting the activity of new compounds and in understanding the structural features that are important for their bioactivity.

A QSAR study on a series of benzaldehyde derivatives as phenoloxidase inhibitors revealed that the hydrophobicity of the substituent at the para position of the aldehyde group played a major role in the inhibition activity. nih.gov For a series of 2-thioarylalkyl benzimidazole derivatives, a QSAR model was developed using quantum chemical descriptors calculated by DFT, which successfully predicted their anthelmintic activity. biolscigroup.us Furthermore, 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been used to study benzaldehyde thiosemicarbazone derivatives as phenoloxidase inhibitors, providing insights for the design of novel inhibitors. sigmaaldrich.com

Table 2: Key Descriptors in QSAR Models for Benzaldehyde Derivatives This table highlights descriptors found to be significant in QSAR studies of related compounds.

| Compound Series | Biological Activity | Key Descriptors |

| Benzaldehyde derivatives | Phenoloxidase inhibition | Hydrophobicity (π), Electronic effects |

| 2-Thioarylalkyl benzimidazoles | Anthelmintic activity | Dipole moment (μ), E_HOMO, Smallest negative charge (q-) |

| Benzaldehyde thiosemicarbazones | Phenoloxidase inhibition | Steric and electrostatic fields (from CoMFA/CoMSIA) |

Reaction Mechanism Elucidation through Computational Approaches

Computational methods, particularly DFT, are powerful tools for elucidating reaction mechanisms. byu.edu By calculating the energies of reactants, products, intermediates, and transition states, chemists can map out the most likely pathway for a given reaction.

Prediction of Spectroscopic Properties

Theoretical calculations are instrumental in predicting the spectroscopic signatures of this compound, which are essential for its identification and structural confirmation. By simulating its various spectra, researchers can anticipate the results of experimental analyses like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311+G(d,p)), are a common approach for these predictions. Such calculations can determine the optimized molecular geometry and predict vibrational frequencies and NMR chemical shifts with a reasonable degree of accuracy.

Predicted Infrared (IR) Spectroscopy Data

Theoretical vibrational analysis can predict the characteristic absorption bands in the IR spectrum. For this compound, the most prominent predicted peaks correspond to the key functional groups. The electron-withdrawing nature of the halogen substituents is expected to influence the position of the carbonyl (C=O) stretching frequency.

Table 1: Predicted IR Vibrational Frequencies for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration Type |

|---|---|---|

| C=O (Aldehyde) | ~1700 - 1725 | Stretching |

| C-H (Aldehyde) | ~2720 - 2820 | Stretching |

| C=C (Aromatic) | ~1400 - 1600 | Stretching |

| C-F | ~1100 - 1300 | Stretching |

Note: These are typical predicted ranges and the exact values would be determined by specific computational models.

Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is a cornerstone of molecular structure elucidation. Computational models can predict the chemical shifts (δ) for the hydrogen (¹H) and carbon (¹³C) atoms in the molecule. The symmetrical substitution pattern on the aromatic ring simplifies the expected ¹H NMR spectrum.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aldehyde (-CHO) | ~9.9 | Singlet |

Note: Predictions are relative to a standard (e.g., TMS) and can be influenced by the solvent model used in the calculation.

For the ¹³C NMR spectrum, predictions would show distinct signals for the carbonyl carbon, the halogen-substituted carbons, and the proton-bearing aromatic carbons. The deshielding effect of the carbonyl group and the halogens would result in a wide range of chemical shifts.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Aldehyde) | ~188 - 192 |

| C-Br | ~105 - 110 |

| C-F | ~160 - 165 (with C-F coupling) |

| C-H (Aromatic) | ~115 - 120 |

Note: These are estimated values. Precise predictions require specific DFT calculations.

Applications in Advanced Organic Synthesis and Materials Science

Role as a Versatile Building Block in Complex Molecule Synthesis

4-Bromo-3,5-difluorobenzaldehyde is classified as a versatile organic building block. bldpharm.com The presence of three distinct functional features—an aldehyde group, a bromine atom, and two fluorine atoms—provides multiple reaction pathways for chemists. The aldehyde group can participate in a wide range of transformations, such as condensation and oxidation reactions, while the carbon-bromine bond is a key site for cross-coupling reactions.

The distinctive bromine and fluorine substituents make it particularly valuable in the development of complex organic molecules. chemimpex.com Its structural features allow it to serve as a crucial intermediate in various chemical syntheses, enabling researchers to construct diverse and complex molecular architectures efficiently. chemimpex.com The reactivity of the bromo and aldehyde functional groups is pivotal for these chemical transformations. fluoromart.com

Intermediates in Pharmaceutical and Agrochemical Synthesis

This halogenated aromatic aldehyde serves as a key intermediate in the synthesis of pharmaceuticals and agrochemicals. bldpharm.comchemimpex.com While specific pathways originating from this compound are proprietary or part of ongoing research, the utility of similar structures is well-documented. For instance, related bromo-difluoro benzaldehyde (B42025) derivatives are explored for their potential in creating novel compounds with bioactive properties. fluoromart.com Isomeric compounds are utilized in the preparation of fluorinated pharmaceuticals where the halogen atoms enhance biological activity and stability. The synthesis of N-Piperidine benzamides as CCR5 antagonists from related compounds highlights the relevance of such derivatives in drug development. fluoromart.com Similarly, other brominated benzaldehydes are widely used as intermediates in the production of active pharmaceutical ingredients (APIs) and various agrochemicals, including pesticides and herbicides. adpharmachem.com

Research in Medicinal Chemistry and Biological Activity

Exploration as Bioactive Compounds in Drug Discovery

The 4-bromo-3,5-difluorobenzaldehyde framework is a key intermediate in the synthesis of various bioactive compounds. The presence of halogens can enhance a molecule's ability to interact with biological targets and improve its pharmacokinetic profile. Modifications of benzaldehyde (B42025) derivatives, for instance, have been shown to yield compounds with significant cytotoxicity against various cancer cell lines.

Derivatives of bromo-substituted aromatic compounds are widely explored for their therapeutic potential. For example, bromophenols isolated from marine algae have been investigated for their anti-diabetic properties. nih.gov Similarly, the core structure of bromo-substituted benzaldehydes is integral to the development of inhibitors for enzymes crucial in disease pathways, such as aldehyde dehydrogenases (ALDH) which are overexpressed in certain cancers. whiterose.ac.uk The design of fibroblast growth factor receptor-1 (FGFR1) inhibitors for non-small cell lung cancer has also utilized a 4-bromo-substituted scaffold, highlighting the versatility of this chemical motif in generating lead compounds for therapeutic intervention. nih.gov

Design and Synthesis of Enzyme Inhibitors

The unique electronic and steric properties of the 4-bromo-3,5-difluorophenyl group make it a valuable component in the design of specific enzyme inhibitors. The aldehyde functional group can participate in crucial binding interactions or be chemically transformed into other functional groups to target the active sites of enzymes.

An isomer, 2-bromo-3,5-difluorobenzaldehyde, has been identified as an inhibitor of cytochrome P450 enzymes, specifically CYP1A2, which is important in drug metabolism. Furthermore, various bromo-substituted heterocyclic compounds have been developed as potent inhibitors of key enzymes in cancer metabolism, such as glyceraldehyde-3-phosphate dehydrogenase (GAPDH). nih.gov

Dipeptidyl peptidase-4 (DPP-4) inhibitors are a class of oral antidiabetic drugs that work by increasing levels of incretin (B1656795) hormones, which helps to control blood sugar. nih.gov The synthesis of novel DPP-4 inhibitors often involves the use of specifically substituted aromatic aldehydes. Research into new thiosemicarbazone derivatives has shown that the choice of substituent on the benzylidene moiety is critical for inhibitory potency. nih.gov

In one study, a compound synthesized from a bromo-substituted benzaldehyde was found to be the most potent DPP-4 inhibitor in its series, significantly more active than the established drug, sitagliptin. nih.gov This demonstrates that the bromo-substituted phenyl ring is a key pharmacophore for high-potency DPP-4 inhibition.

| Compound | Substituent on Benzylidene Moiety | IC₅₀ (nM) |

|---|---|---|

| Compound 2f | 4-Bromo | 1.266 ± 0.264 |

| Sitagliptin | (Reference Drug) | 4.380 ± 0.319 |

Development of Antimitotic and Antiproliferative Agents

The 4-bromo-phenyl scaffold is a recurring feature in the design of molecules aimed at halting cell division (antimitotic) and preventing cell growth (antiproliferative), which are key strategies in cancer therapy. Derivatives of 4-bromo-benzoic acid, a close chemical relative of this compound, have been synthesized and evaluated as inhibitors of fibroblast growth factor receptor-1 (FGFR1), a validated target in oncology. nih.gov

One of the most promising compounds from this research, a benzamide (B126) derivative labeled C9, demonstrated potent inhibitory activity against five different non-small cell lung cancer (NSCLC) cell lines that have FGFR1 amplification. nih.gov The compound was found to arrest the cell cycle in the G2 phase and induce programmed cell death (apoptosis). nih.gov This highlights the potential of the 4-bromo-substituted core in developing targeted anticancer agents. nih.gov

| NSCLC Cell Line | IC₅₀ (µM) |

|---|---|

| NCI-H520 | 1.36 ± 0.27 |

| NCI-H1581 | 1.25 ± 0.23 |

| NCI-H226 | 2.31 ± 0.41 |

| NCI-H460 | 2.14 ± 0.36 |

| NCI-H1703 | 1.85 ± 0.32 |

Studies on Nucleoside Mimics and Kinase Recognition Mechanisms

Kinases are a major class of drug targets, and designing molecules that can effectively block their activity is a central goal of modern drug discovery. The design of kinase inhibitors often involves creating molecules that can mimic adenosine (B11128) triphosphate (ATP), the natural substrate for kinases, thereby blocking the enzyme's function.

Research into FGFR1 inhibitors based on a 4-bromo-N-(3,5-dimethoxyphenyl)benzamide scaffold provides a clear example of this approach. nih.gov These compounds were specifically designed to suppress the constitutive activation of FGFR1, a key driver in certain cancers. nih.gov Molecular docking studies revealed the precise recognition mechanism, showing that the inhibitor binds to the kinase's hinge region, forming multiple hydrogen bonds with specific amino acid residues like Glu486 and Ala488. nih.gov This detailed understanding of the kinase recognition mechanism is crucial for designing more potent and selective inhibitors.

Investigation of Molecular Targets and Pathways in Biological Systems

Identifying the specific molecular targets and the biological pathways they modulate is fundamental to understanding the mechanism of action of a bioactive compound. For derivatives of bromo-substituted phenyl compounds, several key targets and pathways have been identified.

In the context of cancer, derivatives of a 4-bromo-benzamide scaffold have been shown to target Fibroblast Growth Factor Receptor-1 (FGFR1). nih.gov Inhibition of this receptor was found to block its phosphorylation and that of downstream signaling proteins, including PLCγ1 and ERK, which are critical for cell proliferation and survival. nih.gov Other research has identified glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a key glycolytic enzyme, as a target for spirocyclic 3-bromo-4,5-dihydroisoxazole (B8742708) inhibitors, which exhibit antiproliferative activity. nih.gov In the area of metabolic diseases, bromophenol derivatives have been found to target and inhibit protein-tyrosine phosphatase 1B (PTP1B) and α-glucosidase, leading to enhanced insulin (B600854) sensitivity and glucose uptake. nih.gov

Mechanism-Based Drug Design Strategies

The development of FGFR1 inhibitors is a prime example of this strategy. nih.gov Researchers used the known 3D structure of the FGFR1 protein to design novel inhibitors that could effectively compete with ATP for the binding site. nih.gov By employing a hybridization strategy and using molecular docking simulations, they could predict how their designed compounds would bind within the kinase domain, guiding the synthesis of molecules with improved activity. nih.gov Similarly, in silico modeling has been used to understand how bromophenol derivatives interact with the active sites of PTP1B and α-glucosidase, revealing the importance of specific hydrogen and halogen bonds for their inhibitory activity. nih.gov These approaches exemplify how starting scaffolds like this compound can be rationally modified to create highly specific and effective therapeutic agents.

Development of Biochemical Reagents for Life Science Research

Extensive research has been conducted to identify specific applications of this compound in the development of biochemical reagents for life science research. However, a comprehensive review of available scientific literature and chemical databases did not yield specific examples or detailed research findings where this particular compound is utilized as a primary building block for creating biochemical reagents such as fluorescent probes, affinity ligands, molecular imaging agents, or protein cross-linking agents for research purposes.

While the chemical structure of this compound, featuring a reactive aldehyde group and a substituted phenyl ring, suggests its potential as a versatile scaffold in organic synthesis, its direct application in the development of the aforementioned life science research tools is not documented in the currently accessible body of scientific research.

Further investigation into broader categories of chemical synthesis and medicinal chemistry has shown the use of similar brominated and fluorinated benzaldehyde derivatives in the creation of various bioactive molecules. However, these applications predominantly fall into the category of therapeutic drug discovery, such as the development of kinase inhibitors, which is outside the defined scope of this article.

Therefore, at present, there is no specific research to report on the role of this compound in the development of biochemical reagents for life science research.

Q & A

Q. Q1. What are the standard synthetic routes for preparing 4-bromo-3,5-difluorobenzaldehyde, and how do reaction conditions influence yield?

Methodological Answer: this compound is typically synthesized via halogenation and formylation of fluorinated benzene derivatives. One approach involves bromination of 3,5-difluorobenzaldehyde using brominating agents like N-bromosuccinimide (NBS) under controlled temperatures (0–5°C) to avoid over-bromination . Alternatively, Grignard reactions with halogenated precursors (e.g., 1,4-dibromo-2,5-difluorobenzene) and subsequent oxidation steps may be employed, with yields highly dependent on catalyst choice (e.g., lithium chloride) and solvent polarity . Optimizing stoichiometry and reaction time minimizes side products like di-brominated analogs.

Q. Q2. How can researchers validate the purity and structural integrity of this compound?

Methodological Answer: Purity is assessed via HPLC (e.g., retention time: 1.68 minutes under QC-SMD-TFA05 conditions) and LCMS (observed [M+H]+ at m/z 245–247) . Nuclear magnetic resonance (NMR) is critical for structural confirmation:

- ¹H NMR : Aromatic protons appear as doublets (δ 7.2–7.8 ppm) due to fluorine coupling.

- ¹³C NMR : The aldehyde carbonyl resonates at δ 190–195 ppm, while bromine and fluorine substituents deshield adjacent carbons .

X-ray crystallography (using tools like ORTEP-III) can resolve stereoelectronic effects in crystalline forms .

Advanced Research Questions

Q. Q3. How does the electronic interplay between bromine and fluorine substituents influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer: The electron-withdrawing fluorine groups at the 3- and 5-positions activate the para-bromo substituent toward nucleophilic aromatic substitution (SNAr) by polarizing the C-Br bond. In Suzuki-Miyaura couplings, palladium catalysts (e.g., Pd(PPh₃)₄) facilitate coupling with boronic acids at the bromine site, while the aldehyde group remains inert under optimized conditions (e.g., anhydrous THF, 60°C) . Computational studies (DFT) suggest fluorine’s inductive effect lowers the LUMO energy, accelerating oxidative addition steps .

Q. Q4. What strategies mitigate competing side reactions when using this compound in multi-step syntheses (e.g., peptide conjugates or heterocycles)?

Methodological Answer:

- Protection of Aldehyde Group : Temporary protection via acetal formation (e.g., using ethylene glycol and p-TsOH) prevents undesired nucleophilic attacks during bromine-mediated couplings .

- Temperature Control : Maintaining reactions below 70°C avoids decomposition pathways, such as aldehyde oxidation to carboxylic acid derivatives.

- Selective Catalysis : Ligand-modified palladium complexes (e.g., XPhos) enhance selectivity for C-Br bonds over C-F bonds in cross-couplings .

Q. Q5. How do solvent polarity and substituent effects impact the stability of this compound under storage conditions?

Methodological Answer:

- Solvent Choice : Store in anhydrous DCM or THF to prevent aldehyde hydration. Aqueous or protic solvents accelerate degradation via hydrolysis .

- Light Sensitivity : Bromine’s photolability necessitates amber vials and inert atmospheres (N₂/Ar) to prevent radical-mediated decomposition .

- Thermal Stability : Differential scanning calorimetry (DSC) shows decomposition onset at 120°C, making refrigeration (4°C) ideal for long-term storage .

Data Contradiction Analysis

Q. Q6. Discrepancies in reported melting points for this compound derivatives: How should researchers reconcile these variations?

Methodological Answer: Reported melting points (e.g., 60–62°C for analogs vs. "N/A" for esters ) often arise from:

- Polymorphism : Crystallization solvents (e.g., EtOAc vs. hexane) yield distinct polymorphs.

- Impurity Profiles : Technical-grade vs. HPLC-purified samples differ in thermal behavior.

Researchers should replicate conditions from peer-reviewed protocols (e.g., EP 4374877 ) and characterize batches via DSC/XRD to validate phase purity .

Q. Q7. Conflicting solubility data in polar vs. nonpolar solvents: What factors account for this variability?

Methodological Answer: Solubility discrepancies stem from:

- Substituent Electronic Effects : Fluorine’s electronegativity enhances polarity, but bromine’s steric bulk reduces solubility in nonpolar solvents (e.g., hexane) .

- Hydration State : Anhydrous vs. hydrated forms (e.g., hydrate formation in DMSO) alter solubility profiles .

Empirical testing via UV-Vis spectroscopy (λmax ~270 nm) under standardized conditions (25°C, 0.1 M) resolves ambiguities .

Application-Oriented Questions

Q. Q8. How is this compound utilized in the synthesis of bioactive molecules (e.g., kinase inhibitors or antifungals)?

Methodological Answer: The compound serves as a key intermediate in pharmacophores:

- Kinase Inhibitors : Coupling with pyridazine carboxamides (e.g., Reference Example 80 in EP 4374877) yields compounds with IC₅₀ values <100 nM .

- Antifungal Agents : Schiff base derivatives exhibit activity against Candida albicans (MIC: 2–8 µg/mL) via ergosterol biosynthesis inhibition .

Structure-activity relationship (SAR) studies prioritize substituent tuning at the aldehyde position for enhanced bioavailability .

Q. Q9. What analytical challenges arise when quantifying trace impurities in this compound, and how are they addressed?

Methodological Answer:

- Halogenated Byproducts : GC-MS with electron capture detection (ECD) identifies brominated side products (e.g., di-bromo analogs) at ppm levels .

- Aldehyde Degradants : HPLC-ELSD (evaporative light scattering detection) quantifies oxidation products (e.g., carboxylic acids) without derivatization .

Method validation per ICH Q2(R1) ensures precision (RSD <2%) and accuracy (spike recovery: 95–105%) .

Q. Q10. What role does this compound play in materials science (e.g., MOFs or organic semiconductors)?

Methodological Answer:

- Metal-Organic Frameworks (MOFs) : The aldehyde group coordinates with Zn²⁺ or Cu²⁺ nodes, forming porous networks with surface areas >1000 m²/g .

- Semiconductors : Incorporation into π-conjugated polymers enhances electron mobility (μe ~0.1 cm²/V·s) due to fluorine’s electron-deficient character .

Thermogravimetric analysis (TGA) confirms thermal stability up to 300°C, critical for device fabrication .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.